Reduced Pulmonary Toxicity Incidence and Severity in Aged Mouse Model
In a comparative study using an aged mouse model, peplomycin (NK631) demonstrated significantly lower pulmonary toxicity compared to bleomycin. The incidence of pulmonary toxicity was reduced to approximately one-third, and the severity (grade) was reduced to approximately one-fourth relative to bleomycin [1]. This reduction was confirmed by quantitative analysis of lung hydroxyproline content, a marker of fibrosis.
| Evidence Dimension | Pulmonary toxicity incidence and grade |
|---|---|
| Target Compound Data | Incidence: 1/3 of BLM; Grade: 1/4 of BLM |
| Comparator Or Baseline | Bleomycin (BLM) - incidence and grade set as baseline (1.0) |
| Quantified Difference | Peplomycin incidence reduced by ~67%; grade reduced by ~75% |
| Conditions | Aged mouse model; pulmonary toxicity assessed by hydroxyproline content in lung tissue |
Why This Matters
This data directly addresses the primary dose-limiting toxicity of the bleomycin class, making peplomycin a compelling choice for studies requiring extended or high-dose regimens where pulmonary safety is critical.
- [1] Ebihara K, Ekimoto H, Itchoda Y, et al. Studies on antitumor activities and pulmonary toxicity of pepleomycin sulfate (NK631). Jpn J Antibiot. 1978 Dec;31(12):872-85. PMID: 83410. View Source
